Benfluorex hydrochloride
Description
Key Stereochemical Features:
- Chiral Center : The asymmetric carbon in the propan-2-ylamine side chain.
- Lack of Diastereomers : No additional stereogenic centers or geometric isomerism.
- Metabolic Fate : Hepatic hydrolysis produces norfenfluramine, which retains stereochemical complexity.
Despite its racemic nature, no studies have resolved enantiomer-specific pharmacological activities, as clinical use historically prioritized the racemic form.
Crystallographic Data and Solid-State Properties
Benfluorex hydrochloride exists in two polymorphic forms , characterized by X-ray powder diffraction (XRPD) and thermal analysis:
| Property | Form I (Monoclinic) | Form II (Orthorhombic) |
|---|---|---|
| Space Group | P2₁/n | Pbca |
| Unit Cell (Å) | a=21.07, b=7.06, c=14.87, β=117.0° | a=33.80, b=15.15, c=7.61 |
| Z (Molecules/Unit) | 4 | 8 |
| Hydrogen Bonding | Centrosymmetric N–H···Cl dimers | C–H···O chains along c-axis |
Thermal Behavior :
- Form II transitions to Form I at 160°C before melting at 165°C.
- Recrystallization from melt yields Form I , indicating thermodynamic stability.
The hydrochloride salt enhances aqueous solubility (0.00128 mg/mL for free base vs. 1.2 mg/mL for HCl salt), critical for formulation.
Comparative Structural Analysis with Fenfluramine Derivatives
Benfluorex shares structural homology with fenfluramine but exhibits distinct pharmacological and physicochemical properties:
Structural Comparison:
| Feature | Benfluorex | Fenfluramine |
|---|---|---|
| Core Structure | Norfenfluramine + benzoyloxyethyl | Phenethylamine + trifluoromethyl |
| Molecular Formula | C₁₉H₂₀F₃NO₂ | C₁₂H₁₆F₃N |
| Molecular Weight | 351.36 g/mol | 231.26 g/mol |
| Key Modifications | Ester linkage prolongs half-life | Ethylamino group enhances 5-HT release |
Functional Implications:
- Metabolic Stability : The benzoyloxyethyl group in benfluorex slows hepatic hydrolysis, extending half-life compared to fenfluramine.
- Receptor Affinity : Benfluorex’s metabolite, norfenfluramine, exhibits higher 5-HT₂B receptor agonism, linked to valvulopathy.
- Lipophilicity : LogP of 4.26 (benfluorex) vs. 3.82 (fenfluramine) enhances CNS penetration.
This structural divergence underpins benfluorex’s dual anorectic and hypolipidemic effects, unlike fenfluramine’s primary serotonergic action.
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2.ClH/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16;/h2-9,13-14,23H,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOALSPYZIIXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23602-78-0 (Parent) | |
| Record name | Benfluorex hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045854 | |
| Record name | Benfluorex hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23642-66-2, 23602-78-0 | |
| Record name | Benfluorex hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23642-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benfluorex hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benfluorex hydrochloride | |
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| Record name | Benfluorex hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.623 | |
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| Record name | BENFLUOREX HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7O165XZ00 | |
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Preparation Methods
Patent-Based Synthesis (ES2214167T3)
The ES2214167T3 patent details a streamlined process for synthesizing benfluorex hydrochloride:
- Amination Step : 3-Trifluoromethylphenylacetone is reacted with 2-aminoethanol in the presence of sodium cyanoborohydride, yielding 1-(3-trifluoromethylphenyl)-2-(2-hydroxyethylamino)propane (THEP).
- Esterification : THEP is treated with benzoyl chloride in tetrahydrofuran (THF) under reflux, forming the benzoyloxyethyl ester.
- Salt Formation : The free base is converted to the hydrochloride salt using hydrochloric acid in isopropanol, followed by crystallization at 0–5°C.
Key Parameters :
- Yield : 85–90% after crystallization.
- Purity : >99.5% by HPLC.
- Solvents : THF for esterification; isopropanol for crystallization.
This method mitigates byproducts such as N-alkylated impurities through precise stoichiometry and temperature control.
Alternative Synthetic Pathways
Alternative approaches include:
- One-Pot Reductive Amination-Esterification : Combining reductive amination and esterification in a single reactor, reducing purification steps. This method, however, requires stringent pH control to prevent hydrolysis of the ester bond.
- Enzymatic Catalysis : Experimental routes using lipases for ester formation, though yields remain suboptimal (40–50%).
Reaction Mechanisms and Intermediate Isolation
Benfluorex synthesis proceeds via nucleophilic acyl substitution (esterification) and reductive amination. The THEP intermediate, identified in metabolic studies, is critical for pharmacological activity. Isolation of THEP involves extraction with dichloromethane and chromatography, with purity confirmed via ¹³C NMR.
Mechanistic Insights :
- Esterification : Benzoyl chloride reacts with THEP’s hydroxyl group, facilitated by THF’s aprotic nature.
- Reductive Amination : Sodium cyanoborohydride selectively reduces the imine intermediate, avoiding over-reduction.
Purification and Crystallization Techniques
Crystallization of this compound is pivotal for removing residual solvents and byproducts. The ES2214167T3 patent specifies:
- Solvent System : Isopropanol-water (4:1 v/v).
- Cooling Rate : Gradual cooling from 25°C to 0°C over 12 hours.
- Crystal Morphology : Needle-like crystals with a melting point of 128–130°C.
Analytical data from PubChem corroborates these findings, with collision cross-section measurements (175.06 Ų [M+H]⁺) validating molecular integrity.
Analytical Characterization of Synthetic Products
Spectroscopic Methods :
- Mass Spectrometry : ESI-MS shows a base peak at m/z 159.0432 (benzoyl fragment).
- NMR : ¹H NMR (400 MHz, CDCl₃) signals at δ 7.8–7.4 (benzoyl aromatic protons) and δ 4.3–3.8 (ethyleneoxy protons).
- IR : Ester C=O stretch at 1720 cm⁻¹.
Chromatography :
Challenges and Optimization in Industrial Production
Key Challenges :
- Byproduct Formation : N-Benzoylated THEP (<5%) necessitates recrystallization.
- Moisture Sensitivity : The ester bond is prone to hydrolysis, requiring anhydrous conditions.
Optimization Strategies :
Chemical Reactions Analysis
Benfluorex undergoes various chemical reactions, including:
Oxidation: Benfluorex can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of benfluorex can lead to the formation of its amine derivative.
Substitution: Benfluorex can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzoate esters.
Scientific Research Applications
Therapeutic Applications
1.1 Diabetes Management
Benfluorex has been studied extensively for its effects on insulin sensitivity and metabolic control in type 2 diabetes mellitus. Research indicates that chronic treatment with benfluorex can lead to:
- Reduction in Blood Glucose Levels : Studies have shown that benfluorex can decrease circulating insulin levels and improve glycemic control by enhancing insulin action in target tissues .
- Lipid Profile Improvement : It has been observed to reduce triglycerides and cholesterol concentrations, contributing to better overall metabolic health .
Table 1: Effects of Benfluorex on Metabolic Parameters
| Parameter | Effect |
|---|---|
| Blood Glucose | Decreased |
| Insulin Levels | Decreased |
| Triglycerides | Decreased |
| Cholesterol | Decreased |
1.2 Dyslipidemia Treatment
Benfluorex is also employed in the treatment of dyslipidemia, particularly in patients with metabolic syndrome. Its mechanism involves modulation of glucoregulatory hormones which enhances hepatic sensitivity to insulin and reduces lipid availability in the liver and muscles .
Safety Concerns
Despite its therapeutic benefits, benfluorex has been linked to serious cardiovascular side effects, particularly valvular heart disease.
2.1 Case-Control Studies
A notable case-control study revealed a significant association between benfluorex use and unexplained mitral regurgitation:
- Study Findings : Among patients with unexplained mitral regurgitation, 70% had been exposed to benfluorex compared to only 5.6% in the control group, yielding an odds ratio of 40.4 for developing valvular heart disease associated with its use .
Table 2: Association Between Benfluorex Use and Valvular Heart Disease
| Group | Exposed to Benfluorex (%) | Odds Ratio (95% CI) |
|---|---|---|
| Patients with Mitral Regurgitation | 70.4% | 40.4 (9.7 - 168.3) |
| Control Group | 5.6% | - |
Regulatory Status and Doping Control
Due to its potential for misuse as a performance-enhancing drug, benfluorex was added to the World Anti-Doping Agency's list of prohibited substances in 2010. Its metabolites are now routinely screened in doping tests to prevent its use among athletes .
Mechanism of Action
Benfluorex exerts its effects through several mechanisms:
Insulin Sensitivity: Benfluorex increases the sensitivity of cells to insulin, thereby improving glucose uptake and reducing blood glucose levels.
Glycogen Production: It enhances the production of glycogen in the liver, which helps in the storage of glucose.
Molecular Targets: The primary molecular targets of benfluorex include insulin receptors and enzymes involved in glucose metabolism.
Pathways Involved: Benfluorex affects pathways related to insulin signaling, glucose transport, and glycogen synthesis.
Comparison with Similar Compounds
Metformin
Key Findings :
- In a 6-month trial, benfluorex was non-inferior to metformin in HbA1c reduction (difference: 0.28%, 90% CI 0.07–0.48) but had lower potency .
- Metformin remains first-line due to superior safety and cardiovascular benefits, whereas benfluorex’s valvular risks rendered it obsolete .
Pioglitazone
Key Findings :
- The REGULATE trial (n=846) showed pioglitazone’s superior HbA1c reduction (p<0.001) and lower valvular toxicity versus benfluorex .
- Benfluorex increased mild aortic regurgitation (grade 1) by threefold, corroborating its 5-HT2B-mediated toxicity .
Fenfluramine Derivatives
Key Findings :
- Both drugs share norfenfluramine, a 5-HT2B agonist causing fibroblast proliferation and valve fibrosis .
- Benfluorex’s valvular toxicity mirrored fenfluramine’s, but its diabetes indication delayed withdrawal until 2009 .
Alverine
Key Findings :
- Despite structural and mechanistic similarities, alverine lacks fenfluramine-like metabolites, avoiding cardiovascular toxicity .
Other Anorectic Agents (Dexfenfluramine)
- A case-control study (n=682) linked benfluorex to unexplained mitral regurgitation (OR 17.1, 95% CI 3.5–83) .
- Dexfenfluramine users had higher valvulopathy risks (OR 12–34), but benfluorex’s diabetes use obscured early safety signals .
Table 3: Mechanism and Toxicity Comparison
| Compound | Primary Mechanism | Key Safety Concern |
|---|---|---|
| Benfluorex | HNF4α activation, 5-HT2B | Valvulopathy (27% incidence) |
| Metformin | AMPK activation | GI intolerance |
| Pioglitazone | PPARγ agonism | Fluid retention, weight gain |
| Fenfluramine | Serotonin release | Valvulopathy, PAH |
| Alverine | HNF4α activation | None reported |
Biological Activity
Benfluorex, a derivative of fenfluramine, was primarily developed for managing obesity in diabetic patients and dyslipidemia. It has been associated with various biological activities, particularly its effects on glycemic control and cardiovascular health. This article explores the biological activity of benfluorex, focusing on its mechanisms of action, clinical efficacy, and associated risks.
Benfluorex exhibits several mechanisms that contribute to its biological activity:
- Insulin Sensitivity Improvement : Research indicates that benfluorex enhances insulin action through multiple pathways. It reduces circulating insulin levels while lowering blood glucose, triglycerides, and cholesterol concentrations. This multifactorial mode of action includes:
- Glycemic Control : Clinical studies have demonstrated that benfluorex significantly lowers A1C levels in patients with type 2 diabetes. In a randomized controlled trial, benfluorex reduced A1C from 8.34% to 7.52%, compared to an increase in the placebo group .
- Lipid Metabolism : Benfluorex has lipid-lowering properties, which enhance its utility in metabolic syndrome management. It decreases gluconeogenesis by inhibiting β-oxidation, differentiating its action from other antidiabetic agents like metformin .
Case Studies and Clinical Trials
- Efficacy in Type 2 Diabetes : In a study involving patients with type 2 diabetes, benfluorex was shown to achieve significant reductions in fasting plasma glucose (FPG) and A1C levels compared to placebo. The mean adjusted difference for FPG was −1.65 mmol/L (P < 0.001) after 18 weeks .
- Valvular Heart Disease Association : A notable concern regarding benfluorex is its association with valvular heart disease. A case-control study reported that 70% of patients with unexplained mitral regurgitation had previously used benfluorex, with an odds ratio of 40.4 (95% CI 9.7 to 168.3) indicating a strong correlation between the drug and cardiac complications .
Summary of Clinical Findings
| Study Type | Outcome Measure | Benfluorex Group | Placebo Group | P-Value |
|---|---|---|---|---|
| Randomized Controlled Trial | A1C Reduction | -1.01% | +0.19% | <0.001 |
| Case-Control Study | Mitral Regurgitation Odds | 70% | 5.6% | <0.001 |
Safety Profile and Adverse Effects
While benfluorex has shown efficacy in managing diabetes and obesity, it is also linked to serious cardiovascular risks:
- Cardiac Valve Regurgitation : There have been multiple reports linking benfluorex to severe aortic and mitral regurgitation, as well as pulmonary arterial hypertension (PAH). Patients exposed to benfluorex exhibited significant cardiovascular complications, necessitating careful monitoring .
- Regulatory Actions : Due to the adverse effects associated with its use, particularly cardiovascular complications, benfluorex has faced regulatory scrutiny and is no longer marketed in several countries including Canada and the United States .
Q & A
Q. What are the primary pharmacological mechanisms of benfluorex, and how do they inform experimental design in metabolic studies?
Benfluorex exhibits dual antidiabetic and antihyperlipidemic effects via modulation of insulin sensitivity and lipid metabolism. Key mechanisms include:
- Activation of peroxisome proliferator-activated receptors (PPARs), influencing glucose uptake and fatty acid oxidation .
- Upregulation of hepatic insulin signaling pathways, as shown in streptozotocin (STZ)-induced diabetic rat models .
- Reduction in lipid peroxidation (e.g., decreased TBARS levels) and enhancement of non-enzymatic antioxidants (e.g., glutathione) in brain tissue during diabetes . Methodological Tip: Use STZ-induced diabetic rodent models to replicate metabolic dysfunction. Include endpoints like HbA1c, plasma glucose, and oxidative stress markers (e.g., NOx, TBARS) .
Q. What experimental models are commonly used to study benfluorex’s metabolic effects, and what are their limitations?
- Rodent Models : STZ-induced diabetic rats (e.g., Wistar albino) are standard for evaluating glycemic control and lipid metabolism. Limitations include species-specific metabolic responses and inability to fully replicate human cardiovascular complications .
- In Vitro Systems : Hepatocyte or pancreatic β-cell cultures assess insulin secretion and mitochondrial function. However, they lack systemic interactions (e.g., drug metabolism in vivo) . Methodological Tip: Combine in vivo and in vitro approaches to validate mechanistic hypotheses. For example, corroborate benfluorex-induced HNF4α expression in cell lines with tissue-specific effects in rodents .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on benfluorex’s cardiovascular safety versus its metabolic benefits?
The REGULATE trial highlights this paradox: benfluorex improved HbA1c but increased valvular regurgitation (OR 2.97 vs. pioglitazone) . To address contradictions:
- Longitudinal Studies : Track both metabolic (e.g., HbA1c) and cardiovascular (e.g., echocardiographic valvular morphology) endpoints over time .
- Mechanistic Overlap : Investigate serotonin receptor (5-HT2B) activation by benfluorex metabolites (e.g., norfenfluramine), which may drive fibrotic valvulopathy despite metabolic benefits . Methodological Tip: Use pharmacoepidemiological models to estimate risk-benefit ratios. For example, apply Markov models to simulate long-term outcomes of valvular toxicity in diabetic populations .
Q. What statistical approaches are optimal for analyzing dose-dependent effects of benfluorex in preclinical studies?
- ANOVA with Post-Hoc Tests : Compare NOx levels (e.g., control: 145.63 ± 14.88 µmol/g vs. benfluorex: 115.06 ± 9.30 µmol/g) across dose groups .
- Non-Parametric Tests : Use Mann-Whitney U tests for non-normally distributed data, such as histopathological valvular scores .
- Meta-Analysis : Pool data from studies with conflicting results (e.g., oxidative benefits vs. valvular toxicity) to assess overall effect sizes . Methodological Tip: Predefine statistical power calculations to detect clinically relevant differences (e.g., ≥10% change in HbA1c) and mitigate Type II errors .
Q. How should researchers design studies to differentiate benfluorex’s direct effects from confounding factors like diabetes progression?
- Sham-Controlled Experiments : Include non-diabetic cohorts receiving benfluorex to isolate drug-specific effects from hyperglycemia-induced oxidative stress .
- Multivariate Regression : Adjust for covariates such as disease duration, baseline HbA1c, and concomitant medications in clinical datasets .
- Biomarker Validation : Measure specific intermediaries (e.g., 5-HT2B receptor density in cardiac tissue) to link benfluorex exposure to molecular pathways .
Data Contradiction Analysis
Methodological Recommendations
- Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies on withdrawn drugs .
- Data Transparency : Publish negative results (e.g., neutral effects on hepatic enzymes) to avoid publication bias .
- Peer Review : Pre-submit protocols to platforms like *ClinicalTrials.gov * for stakeholder feedback .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
